molecular formula C17H24N2O6 B8566592 Tert-butyl 4-(3-methoxy-4-nitrophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(3-methoxy-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B8566592
M. Wt: 352.4 g/mol
InChI Key: WNJGYLABZMLNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-methoxy-4-nitrophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

tert-butyl 4-(3-methoxy-4-nitrophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(20)18-9-7-12(8-10-18)24-13-5-6-14(19(21)22)15(11-13)23-4/h5-6,11-12H,7-10H2,1-4H3

InChI Key

WNJGYLABZMLNPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.49 g) and tetrahydrofuran (30 mL), potassium tert-butoxide (830 mg) was added under ice cooling and stirred for 30 minutes, followed by addition of a mixture of 4-fluoro-2-methoxy-1-nitrobenzene (1.00 g) and tetrahydrofuran (20 mL). After stirring at room temperature for 3 hours, the reaction mixture was extracted by addition of water and ethyl acetate, washed with saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; n-hexane:diethyl ether=4:1) to give tert-butyl 4-(3-methoxy-4-nitrophenoxy)piperidine-1-carboxylate (898 mg).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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